萘二酰亚胺

描述

Naphthalenediimide (NDI) is a versatile building block known for its unique structural, electronic, spectroscopic, and redox properties. It facilitates the construction of a wide variety of supramolecular assemblies with diverse structures, properties, and functions. NDIs are crucial in the synthesis of topologically nontrivial molecular links and knots, leveraging supramolecular forces for their formation and interaction (A. Ng & H. Au-Yeung, 2019).

Synthesis Analysis

NDI synthesis often targets core-substituted naphthalenediimides (cNDIs) due to their ability to absorb and fluoresce across all colors without global structural changes. Rapid, mild conditions have been developed to access NDIs in blue, red, and yellow under conditions that preserve functional group integrity (R. S. Kishore et al., 2008). Microwave-assisted synthesis methods have also been employed for the efficient preparation of naphthalenemonoimides and N-desymmetrized NDIs, highlighting the importance of steric and electronic properties of amines (Koujiro Tambara et al., 2011).

Molecular Structure Analysis

The molecular structure of NDIs is central to their diverse applications. Studies have shown that NDIs can be engineered into zero-dimensional (0D), one-dimensional (1D), and two-dimensional (2D) architectures by functionalizing with amino acid derivatives, leading to significant variations in their electronic properties (M. Avinash et al., 2016).

Chemical Reactions and Properties

NDIs exhibit a variety of chemical reactions due to their expanded π-electron-deficient planes. They are excellent candidates for organic linkers in photochromic coordination polymers and display reversible photochromic behavior and photocontrolled tunable luminescence properties (Jian Jun Liu et al., 2018).

Physical Properties Analysis

The physical properties of NDIs, such as fluorescence, are highly solvent and morphology dependent. For instance, a specific NDI derivative exhibited a dramatic change in fluorescence output following melting from a crystalline form, attributed to thermal disruption allowing the formation of emissive dimers (T. Bell et al., 2010).

Chemical Properties Analysis

The chemical properties of NDIs, such as their ability to form J- or H-aggregated gels, depend on the solvent type. This aggregation significantly impacts their fluorescence properties, which can be tuned according to the electron-donating capacity of the solvent (S. Basak et al., 2015).

科学研究应用

1. 自组装和荧光

- 荧光性质:与肽结合的NDI已显示出聚集诱导的荧光变化,根据溶剂组成表现出不同的性质(Basak, Nanda, & Banerjee, 2013)。

- 超分子微结构:NDI衍生物形成明确的纳米微结构,有利于纳米技术和生物技术研究。它们可以自组装成花状超分子组装体等结构,在光电材料和生物传感器中具有潜在应用(Bhosale et al., 2017)。

2. 电子和光谱性质

- 核取代NDI:探索核取代的萘二酰亚胺(cNDI)的合成、电化学和光谱。它们以能够吸收和发出各种颜色的荧光而闻名,并且在有机电子学中用作高电荷迁移率的空气稳定半导体(Sakai, Mareda, Vauthey, & Matile, 2010)。

3. 金属有机材料

- 配位化学:NDI衍生物由于其大的共轭平面结构和独特的电子转移性质而用于金属有机材料。这些材料在各种分析技术中具有潜在应用(Pan, Lin, Li, & Su, 2011)。

4. 光伏和光电子学

- 光伏应用:NDI聚合物在有机光伏(OPV)应用中很重要,特别是作为电子受体半导体。当这些聚合物与相容的给电子聚合物混合时,在太阳能电池应用中显示出功率转换效率显着提高(Zhou & Facchetti, 2018)。

5. 光物理和光化学

- 三重激发态:NDI已用于实现长寿命的近红外发射三重激发态,这对于光致电子传输和上转换技术中的应用非常重要(Liu et al., 2011)。

6. 超分子组装

- 分子链和结:NDI用于构建超分子组装体,包括分子链和结。这些结构通过平衡弱相互作用形成,在传感器技术和材料科学等各个领域具有潜力(Ng & Au‐Yeung, 2019)。

7. 电荷传输特性

- 电子迁移率:与噻吩基单元共聚合的NDI基聚合物已被研究其电荷传输性质,这对于开发高性能半导体材料至关重要(Luzio et al., 2014)。

8. 溶剂依赖性性质

- 荧光开/关行为:基于NDI的凝胶已显示出显着的荧光开/关行为,具体取决于所使用的溶剂。此特性对于设计具有特定光学特性的材料至关重要(Basak, Nandi, Baral, & Banerjee, 2015)。

未来方向

NDIs have potential for applications in organic electronics, photovoltaic devices, and flexible displays . They also show promise in the field of supramolecular assemblies and mechanoluminescent properties . The dynamic structural transformation of the [Zn2(bdc)2(dpNDI)]n metal-organic framework enhances the interactions with aryl-guests giving rise to potential multi-functional sensors .

属性

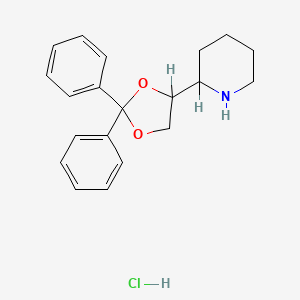

IUPAC Name |

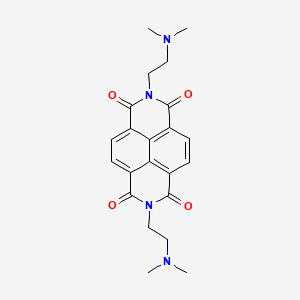

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJFXFRNEJHDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81254-00-4 (di-hydrobromide) | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80176838 | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalenediimide | |

CAS RN |

22291-04-9 | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)

![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)